molecular formula C12H6ClFIN3 B8445546 6-Chloro-2-(4-fluorophenyl)-3-iodoimidazo[1,2-b]pyridazine

6-Chloro-2-(4-fluorophenyl)-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B8445546
M. Wt: 373.55 g/mol
InChI Key: PCPUYJBGQFOACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-fluorophenyl)-3-iodoimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C12H6ClFIN3 and its molecular weight is 373.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6ClFIN3

Molecular Weight

373.55 g/mol

IUPAC Name

6-chloro-2-(4-fluorophenyl)-3-iodoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H6ClFIN3/c13-9-5-6-10-16-11(12(15)18(10)17-9)7-1-3-8(14)4-2-7/h1-6H

InChI Key

PCPUYJBGQFOACV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6.61 g (40.9 mmol) of iodine monochloride in 40 ml of chloroform is added in a rapid dropwise manner to a solution, cooled to 0° C., of 5.20 g (21.0 mmol) of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS number: 244081-70-7) in 130 ml of chloroform. After returning to ambient temperature and after stirring for 4 hours, the mixture is treated with a 5% aqueous solution of sodium thiosulphate. The product is extracted with dichloromethane, the organic phase is dried by filtration over a hydrophobic filtration cartridge and concentrated under reduced pressure. The residue is triturated in acetonitrile, the solid is isolated after filtration and rinsing with diisopropyl ether. 5.7 g of beige powder are isolated after drying under vacuum.
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution, cooled to 0° C., of 5.20 g (21.0 mmol) of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS No.: 244081-70-7) in 130 mL of chloroform is rapidly added dropwise a solution of 6.61 g (40.9 mmol) of iodine monochloride in 40 mL of chloroform. After cooling to room temperature and stirring for 4 hours, the mixture is treated with aqueous 5% sodium thiosulfate solution. The product is extracted with dichloromethane. The organic phase is dried by filtration through a hydrophobic filter cartridge and concentrated under reduced pressure. The residue is triturated in acetonitrile, and the solid is isolated after filtering off and rinsing with diisopropyl ether. 5.7 g of a beige-colored powder are isolated after drying under vacuum.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.61 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

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